2-Propyl-4,7-dihydro-1,3-dioxepine

Description

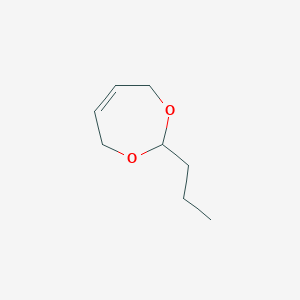

Structure

3D Structure

Properties

IUPAC Name |

2-propyl-4,7-dihydro-1,3-dioxepine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O2/c1-2-5-8-9-6-3-4-7-10-8/h3-4,8H,2,5-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUTBWJOYERVBCR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1OCC=CCO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60293875 | |

| Record name | 2-propyl-4,7-dihydro-1,3-dioxepine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60293875 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4469-34-5 | |

| Record name | NSC92757 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=92757 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-propyl-4,7-dihydro-1,3-dioxepine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60293875 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2-Propyl-4,7-dihydro-1,3-dioxepine fundamental properties

An In-depth Technical Guide to 2-Propyl-4,7-dihydro-1,3-dioxepine

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound (CAS No. 4469-34-5), a heterocyclic compound of significant interest in synthetic organic chemistry and drug discovery. We will delve into its fundamental properties, synthesis, reactivity, and applications, offering field-proven insights for researchers, scientists, and drug development professionals.

Core Molecular Profile and Significance

This compound is a seven-membered cyclic acetal. Its structure incorporates a propyl group at the 2-position, two oxygen atoms at positions 1 and 3, and a double bond between carbons 5 and 6 of the ring.[1] This unique combination of a stable acetal and a reactive olefin within a flexible seven-membered ring makes it a valuable and versatile building block in modern organic synthesis.[1]

With a molecular formula of C₈H₁₄O₂ and a molecular weight of 142.20 g/mol , this compound serves as a key intermediate for constructing more complex molecular architectures.[1][2] It is primarily utilized in research and development, particularly in the synthesis of biologically active compounds and as an analytical standard for methods like High-Performance Liquid Chromatography (HPLC).[1][3]

Physicochemical and Spectroscopic Data

The fundamental properties of this compound are summarized below. This data is critical for designing experimental conditions, predicting reactivity, and ensuring proper handling.

| Property | Value | Source |

| CAS Number | 4469-34-5 | [2][4] |

| Molecular Formula | C₈H₁₄O₂ | [1][2] |

| Molecular Weight | 142.20 g/mol | [1][2][4] |

| Appearance | Colorless or slight yellow liquid | [3] |

| Boiling Point | 187.6 °C at 760 mmHg | [5] |

| Density | 0.925 g/cm³ | [5] |

| Flash Point | 61.5 °C | [5] |

| Refractive Index | 1.431 | [5] |

| Solubility | Soluble in most organic solvents | [3] |

| PSA (Polar Surface Area) | 18.46 Ų | [5] |

| XLogP3 | 1.71560 | [5] |

Note: Spectroscopic data such as NMR, IR, and Mass Spec are crucial for structure verification. While specific spectra are vendor-dependent, related dioxepine structures show characteristic signals that can be referenced for quality control.[6][7]

Synthesis and Chemical Reactivity

The synthetic utility of this compound stems from its straightforward preparation and the distinct reactivity of its functional groups.

Primary Synthetic Pathway: Acid-Catalyzed Acetalization

The most direct and common method for synthesizing 4,7-dihydro-1,3-dioxepines is the acid-catalyzed condensation of cis-2-butene-1,4-diol with an appropriate aldehyde or ketone.[1] For the target molecule, this involves the reaction with butyraldehyde.

Causality of Experimental Design: This reaction is a classic equilibrium-driven acetal formation. The use of an acid catalyst (e.g., p-toluenesulfonic acid) is essential to protonate the aldehyde's carbonyl oxygen, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the diol's hydroxyl groups. To drive the reaction to completion, water, the byproduct, must be removed, typically through azeotropic distillation using a Dean-Stark apparatus.

Caption: Acid-catalyzed synthesis of this compound.

Core Reactivity: A Duality of Function

The molecule's structure offers two primary sites for chemical manipulation: the acetal linkage and the carbon-carbon double bond.[1] This duality allows for sequential or orthogonal chemical transformations.

-

Acetal Hydrolysis: The acetal group is stable under neutral and basic conditions but can be readily hydrolyzed back to the parent diol and aldehyde under aqueous acidic conditions. This property makes the dioxepine ring a useful protecting group for the cis-diol functionality.

-

Alkene Transformations: The double bond is susceptible to a variety of addition reactions.[1] Key transformations include:

-

Hydrogenation: Catalytic hydrogenation (e.g., with Pd/C) reduces the double bond to yield the corresponding saturated 2-propyl-1,3-dioxepane.

-

Epoxidation: Reaction with peroxy acids (e.g., m-CPBA) forms the epoxide, a versatile intermediate for further functionalization.

-

Hydroformylation: Dioxepine derivatives can undergo hydroformylation to introduce aldehyde functionalities.[8][9]

-

Caption: Key reaction pathways for this compound.

Applications in Research and Drug Development

While not an active pharmaceutical ingredient itself, this compound is a valuable tool in the synthesis pipeline.

-

Synthetic Building Block: Its primary role is as a versatile intermediate.[1] The dioxepine scaffold is a structural motif found in some complex natural products and can be manipulated to create diverse molecular libraries for screening.

-

Intermediate for Vitamin B6: The compound is cited as a key intermediate for the production of Vitamin B6, highlighting its industrial relevance.[3]

-

Polymer and Materials Science: Dioxepines can be used to prepare polymers and coating materials, and also serve as components in liquid crystal monomers.[3]

-

Flavor and Fragrance: Related 4,7-dihydro-1,3-dioxepine structures are patented for use as flavor and fragrance agents, imparting earthy and vegetable-like notes.[10]

The broader class of compounds containing a dioxepine or related oxepine ring is pharmaceutically significant. For example, Doxepin is a well-known tricyclic antidepressant, demonstrating the utility of this core heterocyclic system in medicinal chemistry.[11][12]

Exemplary Experimental Protocols

To ensure scientific integrity, the following protocols are provided as self-validating systems, detailing the causality behind each step.

Protocol 1: Synthesis of this compound

Objective: To synthesize the title compound via acid-catalyzed acetalization.

Reagents & Equipment:

-

cis-2-Butene-1,4-diol

-

Butyraldehyde

-

Toluene (or Benzene)

-

p-Toluenesulfonic acid (p-TSA) monohydrate (catalyst)

-

Round-bottom flask

-

Dean-Stark apparatus and condenser

-

Magnetic stirrer and heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Apparatus for fractional distillation

Procedure:

-

Setup: Assemble a dry round-bottom flask with a Dean-Stark trap and a reflux condenser. Add a magnetic stir bar.

-

Charging Reagents: To the flask, add toluene (solvent), cis-2-butene-1,4-diol (1.0 eq), and butyraldehyde (1.1 eq). The slight excess of the aldehyde helps drive the reaction forward.

-

Catalysis: Add a catalytic amount of p-TSA (approx. 0.01-0.02 eq).

-

Reaction: Heat the mixture to reflux. The toluene-water azeotrope will begin to collect in the Dean-Stark trap. Continue refluxing until no more water is collected, indicating the reaction is complete (typically 2-4 hours).

-

Workup (Quenching): Cool the reaction mixture to room temperature. Quench the catalyst by washing the organic solution with a saturated sodium bicarbonate (NaHCO₃) solution in a separatory funnel. This neutralizes the acid and prevents product degradation.

-

Extraction & Drying: Wash the organic layer subsequently with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄) to remove residual water.

-

Purification: Filter off the drying agent and remove the toluene solvent using a rotary evaporator. The crude product is then purified by fractional distillation under reduced pressure to yield the pure this compound as a colorless liquid.

Protocol 2: Use as an HPLC Analytical Standard

Objective: To prepare a stock solution for use as a reference standard in HPLC analysis.

Procedure:

-

Stock Solution Preparation: Accurately weigh approximately 10 mg of high-purity this compound into a 10 mL volumetric flask.

-

Dissolution: Dissolve the compound in HPLC-grade acetonitrile (or another appropriate solvent system compatible with the mobile phase) and fill to the mark. This creates a 1 mg/mL stock solution.

-

Working Standards: Prepare a series of working standards by performing serial dilutions of the stock solution to create a calibration curve (e.g., 100 µg/mL, 50 µg/mL, 10 µg/mL, etc.). These standards are then injected into the HPLC system to quantify the analyte in unknown samples.

Safety and Handling

Proper handling is essential when working with this chemical. It is intended for research purposes only and is not for human or veterinary use.[1]

GHS Hazard Information: [1][4]

| Pictogram | Signal Word | Hazard Statements |

| GHS07 (Exclamation Mark) | Warning | H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. |

Safe Handling Precautions:

-

Ventilation: Handle in a well-ventilated area or a chemical fume hood.[5]

-

Personal Protective Equipment (PPE): Wear suitable protective clothing, chemical-resistant gloves, and safety glasses with side shields or goggles.[5]

-

Avoid Contact: Avoid contact with skin and eyes.[5]

-

Storage: Store the container tightly closed in a dry, cool, and well-ventilated place.[4][5] Keep away from incompatible materials such as strong oxidizing agents and strong acids.

Always consult the full Safety Data Sheet (SDS) provided by the supplier before use.[1]

References

-

(Z)-Doxepin | C19H21NO | CID 667468 - PubChem. National Center for Biotechnology Information. Available at: [Link]

-

4,7-Dihydro-2,2-dimethyl-1,3-dioxepin - PubChem. National Center for Biotechnology Information. Available at: [Link]

-

CAS No : 4469-34-5 | Product Name : this compound | Pharmaffiliates. Pharmaffiliates. Available at: [Link]

-

cis-4,7-Dihydro-1,3-dioxepin | C5H8O2 | CID 79446 - PubChem. National Center for Biotechnology Information. Available at: [Link]

- DE2407863B2 - 4,7-DIHYDRO-1,3-DIOXEPINE AND THE PROCESS FOR THEIR MANUFACTURING AND THEIR USE AS A FLAVOR OR FRAGRANCE - Google Patents. Google Patents.

-

Asymmetric synthesis of dihydro-1,3-dioxepines by Rh(ii)/Sm(iii) relay catalytic three-component tandem [4 + 3]-cycloaddition - PMC - NIH. National Center for Biotechnology Information. Available at: [Link]

-

Synthesis of 1,3-diazepines and ring contraction to cyanopyrroles - RSC Publishing. Royal Society of Chemistry. Available at: [Link]

-

Doxepin | C19H21NO | CID 3158 - PubChem. National Center for Biotechnology Information. Available at: [Link]

-

cis-4,7-Dihydro-1,3-dioxepin, | 310336-5G - Scientific Laboratory Supplies. Scientific Laboratory Supplies. Available at: [Link]

Sources

- 1. This compound|CAS 4469-34-5 [benchchem.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. tnjchem.com [tnjchem.com]

- 4. 4469-34-5|this compound|BLD Pharm [bldpharm.com]

- 5. echemi.com [echemi.com]

- 6. 4,7-Dihydro-2,2-dimethyl-1,3-dioxepin | C7H12O2 | CID 392707 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. cis-4,7-Dihydro-1,3-dioxepin | C5H8O2 | CID 79446 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. scientificlabs.co.uk [scientificlabs.co.uk]

- 9. alkalisci.com [alkalisci.com]

- 10. DE2407863B2 - 4,7-DIHYDRO-1,3-DIOXEPINE AND THE PROCESS FOR THEIR MANUFACTURING AND THEIR USE AS A FLAVOR OR FRAGRANCE - Google Patents [patents.google.com]

- 11. (Z)-Doxepin | C19H21NO | CID 667468 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Doxepin | C19H21NO | CID 3158 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical Properties of 2-Propyl-4,7-dihydro-1,3-dioxepine

Abstract

This technical guide provides a comprehensive overview of the core physical and chemical properties of 2-Propyl-4,7-dihydro-1,3-dioxepine (CAS No. 4469-34-5).[1][2] Designed for researchers, scientists, and professionals in drug development and organic synthesis, this document synthesizes key data points including molecular structure, physicochemical properties, and safety considerations. Furthermore, it offers expert insights into the standard methodologies for the experimental determination of these properties, ensuring a self-validating approach to laboratory practice. The guide aims to serve as an essential resource, facilitating the effective and safe application of this versatile synthetic building block.

Introduction and Molecular Overview

This compound is a heterocyclic organic compound belonging to the class of 4,7-dihydro-1,3-dioxepines.[2] Its molecular structure is characterized by a seven-membered ring containing two oxygen atoms at positions 1 and 3, a double bond between carbons 5 and 6, and a propyl group substituent at the acetal carbon (position 2).[2] This unique arrangement of a cyclic acetal and an olefinic bond within a flexible seven-membered ring makes it a valuable intermediate in organic synthesis.[2]

The presence of these distinct functional groups offers two primary sites for chemical manipulation: the acetal linkage is susceptible to hydrolysis under acidic conditions, while the double bond can readily participate in a variety of addition reactions, such as hydrogenation or epoxidation.[2] These reactive characteristics allow for the strategic generation of more complex molecular architectures, making it a significant building block in the development of novel pharmaceutical compounds and other biologically active molecules.[2] It also finds utility as an analytical standard for techniques like High-Performance Liquid Chromatography (HPLC).[2]

Logical Relationship of Structural Features to Application

Caption: Structural features and their reactive potential.

Core Physicochemical Properties

The physical properties of this compound are summarized in the table below. These properties are fundamental for its handling, purification, and application in various chemical reactions and analytical methods.

| Property | Value | Source(s) |

| CAS Number | 4469-34-5 | [1][2] |

| Molecular Formula | C₈H₁₄O₂ | [1][2] |

| Molecular Weight | 142.20 g/mol | [2] |

| Appearance | Colorless to slight yellow liquid | |

| Boiling Point | 187.6 °C at 760 mmHg70-72 °C at 16 Torr | [1] |

| Density | 0.925 g/cm³ | [1] |

| Solubility | Soluble in most organic solvents | |

| Flash Point | 61.5 °C | [1] |

| Refractive Index (n²⁰/D) | 1.431 | [1] |

Spectroscopic Profile (Expected Characteristics)

While specific spectral data for this compound is not widely published, its structural features allow for a reliable prediction of its spectroscopic characteristics. Researchers should expect the following features in their analyses.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to be complex but highly informative. Key expected signals include:

-

Acetal Proton (at C2): A triplet, integrating to one proton, shifted downfield due to the two adjacent oxygen atoms.

-

Olefinic Protons (at C5 and C6): Two signals in the vinyl region, likely appearing as multiplets due to coupling with each other and the adjacent methylene protons.

-

Methylene Protons (at C4 and C7): Two distinct signals, each integrating to two protons, appearing as multiplets due to coupling with the olefinic protons.

-

Propyl Group Protons: A characteristic pattern of a triplet (methyl group), a sextet (central methylene group), and a triplet (methylene group adjacent to C2), integrating to 3H, 2H, and 2H respectively.

¹³C NMR Spectroscopy

The carbon NMR spectrum should display eight distinct signals corresponding to each carbon atom in the molecule:

-

Acetal Carbon (C2): A signal significantly downfield, typically in the 95-115 ppm range, due to being bonded to two oxygen atoms.

-

Olefinic Carbons (C5 and C6): Two signals in the 120-140 ppm region.

-

Methylene Carbons (C4 and C7): Two signals in the aliphatic region, influenced by their proximity to the double bond and oxygen atoms.

-

Propyl Group Carbons: Three distinct signals in the upfield aliphatic region.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by several key absorption bands:

-

C-H Stretch (sp³): Strong absorptions just below 3000 cm⁻¹, characteristic of the propyl and methylene groups.

-

C-H Stretch (sp²): A medium intensity absorption just above 3000 cm⁻¹, corresponding to the olefinic C-H bonds.

-

C=C Stretch: A medium intensity absorption around 1650 cm⁻¹ for the carbon-carbon double bond.

-

C-O Stretch: Strong, characteristic absorptions in the 1200-1000 cm⁻¹ region, indicative of the cyclic acetal ether linkages.

Mass Spectrometry

In a mass spectrum, the molecular ion peak (M⁺) would be expected at m/z = 142. Key fragmentation patterns would likely involve the loss of the propyl group and fragmentation of the dioxepine ring.

Experimental Determination of Physical Properties: Protocols and Insights

The following section details the methodologies for determining the key physical properties of liquid samples like this compound. The protocols are designed to be self-validating by incorporating control checks and emphasizing precision.

Boiling Point Determination via Capillary Method

This method is chosen for its efficiency with small sample volumes and its accuracy in determining the temperature at which the vapor pressure of the liquid equals the atmospheric pressure.[3]

Workflow for Boiling Point Determination

Caption: Capillary method for boiling point determination.

Step-by-Step Protocol:

-

Apparatus Assembly: Securely attach a small test tube containing 0.3-0.5 mL of this compound to a calibrated thermometer. Place a melting point capillary tube, sealed at one end, into the test tube with the open end submerged in the liquid.

-

Heating: Immerse the assembly in a Thiele tube or an oil bath. The choice of a circulating liquid bath ensures uniform heat distribution, which is critical for an accurate reading.

-

Observation (Heating Phase): Heat the bath gently. As the temperature approaches the boiling point, a stream of bubbles will emerge from the capillary tip.[3] The rate of heating should be controlled to 1-2 °C per minute to ensure thermal equilibrium.

-

Observation (Cooling Phase): Once a steady stream of bubbles is observed, remove the heat source. The liquid will begin to cool.

-

Data Recording: The boiling point is the temperature at which the vapor pressure inside the capillary equals the external atmospheric pressure. This is precisely observed as the moment the bubbling stops and the liquid is drawn up into the capillary tube.[3]

-

Validation: Repeat the measurement twice. Consistent readings (within 1 °C) validate the result. Record the atmospheric pressure, as boiling point is pressure-dependent.

Density Measurement

Density is a fundamental property defined as mass per unit volume.[4] A gravimetric approach using a calibrated pycnometer or a simple graduated cylinder and balance provides reliable data.

Step-by-Step Protocol:

-

Mass of Empty Container: Accurately weigh a clean, dry graduated cylinder or pycnometer on an analytical balance and record the mass (m₁).

-

Volume Measurement: Dispense a known volume (e.g., 5.00 mL) of this compound into the container. Ensure the measurement is taken at the bottom of the meniscus.

-

Mass of Filled Container: Weigh the container with the liquid and record the new mass (m₂).

-

Calculation:

-

Mass of liquid (m_liquid) = m₂ - m₁

-

Density (ρ) = m_liquid / Volume

-

-

Validation: Perform the measurement at a controlled temperature (e.g., 20 °C) and repeat three times to calculate an average and standard deviation. The precision of the volumetric glassware is the largest source of error, so using Class A glassware is paramount.

Refractive Index Measurement

The refractive index is a measure of how light propagates through the substance and is a highly sensitive indicator of purity.[5] It is determined using a refractometer.

Step-by-Step Protocol:

-

Instrument Calibration: Calibrate the refractometer using a standard with a known refractive index, such as distilled water (n²⁰/D = 1.3330).

-

Sample Application: Place a few drops of this compound onto the clean, dry prism of the refractometer.

-

Measurement: Close the prism and allow the temperature to stabilize (typically 20 °C). Look through the eyepiece and adjust the controls until the dividing line between the light and dark fields is sharp and centered on the crosshairs.

-

Data Recording: Read the refractive index value from the scale.

-

Validation: Clean the prism thoroughly with a soft tissue and an appropriate solvent (e.g., isopropanol) between measurements. Repeat the reading to ensure consistency.

Safety and Handling

There appears to be conflicting information regarding the hazard profile of this compound.

-

One source indicates the product is labeled with the signal word "Warning" and carries hazard statements H302 (Harmful if swallowed), H315 (Causes skin irritation), and H319 (Causes serious eye irritation).[2]

-

Another source states that no GHS hazard data is available.[1]

Expert Recommendation: Given this discrepancy, it is imperative to treat the compound with caution. Users must consult the most current Safety Data Sheet (SDS) provided by the specific supplier before handling. Standard laboratory safety protocols should be strictly followed:

-

Handle in a well-ventilated area or a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid contact with skin and eyes.

-

Store in a tightly closed container in a cool, dry place away from incompatible materials.

Conclusion

This compound is a valuable chemical intermediate with well-defined physical properties that are crucial for its effective use in research and development. This guide provides a consolidated source of these properties and outlines robust, field-proven protocols for their experimental verification. By understanding and applying this technical information, researchers can confidently and safely incorporate this compound into their synthetic and analytical workflows.

References

-

Chemistry LibreTexts. (2022, May 5). 6.2B: Step-by-Step Procedures for Boiling Point Determination. Retrieved January 22, 2026, from [Link]

-

American Chemical Society. (2024, July 24). Lesson 3.3: Density of Water. Retrieved January 22, 2026, from [Link]

-

ResearchGate. (n.d.). Determining the Refractive Index of a Liquid. Retrieved January 22, 2026, from [Link]

-

JoVE. (2020, March 26). Video: Boiling Points - Procedure. Retrieved January 22, 2026, from [Link]

Sources

An In-Depth Technical Guide to the Structural Elucidation of 2-Propyl-4,7-dihydro-1,3-dioxepine

Abstract

This technical guide provides a comprehensive, multi-technique framework for the definitive structural elucidation of 2-Propyl-4,7-dihydro-1,3-dioxepine. Targeted at researchers, medicinal chemists, and professionals in drug development, this document moves beyond procedural outlines to detail the scientific rationale behind each analytical step. By integrating Mass Spectrometry, Infrared Spectroscopy, and a suite of advanced 1D and 2D Nuclear Magnetic Resonance experiments, we present a self-validating workflow that ensures the highest degree of confidence in structural assignment. The causality behind experimental choices, interpretation of spectral data, and the logical assembly of molecular fragments are explored in depth, reflecting field-proven methodologies for tackling complex molecular structures.

Introduction and Strategic Overview

This compound is a heterocyclic compound of significant interest within synthetic and medicinal chemistry.[1] With a molecular formula of C₈H₁₄O₂ and a corresponding molecular weight of 142.20 g/mol , it serves as a versatile synthetic building block and an analytical standard for chromatographic methods.[1] Its structure features a seven-membered dihydro-1,3-dioxepine ring, which is a cyclic acetal, appended with a propyl group at the 2-position.[1]

The unambiguous confirmation of such a structure is paramount before its use in further research or development, as isomeric impurities or unreacted starting materials could confound experimental outcomes. This guide outlines a systematic and robust analytical cascade designed to provide incontrovertible proof of structure. Our approach is grounded in the principle of orthogonal verification, where each technique provides a unique and complementary piece of the structural puzzle.

Foundational Analysis: Synthesis Rationale and Mass Spectrometry

A logical starting point for any structural elucidation is to understand the intended molecule's synthetic origin. The most direct synthesis for this target involves the acid-catalyzed condensation (acetal formation) of cis-2-butene-1,4-diol with butyraldehyde.[1][2] This reaction pathway provides a strong hypothesis for the expected connectivity.

Sources

An In-depth Technical Guide to the Reactivity Profile of 2-Propyl-4,7-dihydro-1,3-dioxepine

Abstract

This technical guide provides a comprehensive overview of the synthesis and reactivity of 2-Propyl-4,7-dihydro-1,3-dioxepine, a versatile heterocyclic compound with significant applications in organic synthesis and drug development. The document delves into the core reactivity pathways stemming from its two primary functional groups: the cyclic acetal and the olefinic bond. Key transformations, including hydrolysis, oxidation, reduction, and cycloaddition reactions, are discussed in detail, supported by mechanistic insights and established experimental protocols. This guide is intended for researchers, scientists, and professionals in the field of drug development seeking to leverage the synthetic potential of this valuable building block.

Introduction

This compound, with the molecular formula C8H14O2, is a member of the dihydro-1,3-dioxepine class of seven-membered heterocyclic compounds.[1] Its structure features a propyl group at the 2-position of the cyclic acetal and a double bond within the seven-membered ring. This unique combination of functional groups makes it a valuable intermediate in the synthesis of complex organic molecules, including pharmaceuticals and biologically active compounds.[1][2] Notably, it serves as a key precursor in some synthetic routes to Vitamin B6.[2][3][4]

This guide will explore the synthetic pathways to this compound and provide a detailed analysis of its reactivity profile, offering practical insights for its application in a research and development setting.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value | Source |

| Molecular Formula | C8H14O2 | [1] |

| Molecular Weight | 142.20 g/mol | [1] |

| CAS Number | 4469-34-5 | [1] |

| Appearance | Colorless liquid (predicted) | - |

| Boiling Point | 187.6 °C at 760 mmHg | Vendor Data |

| Density | 0.925 g/cm³ | Vendor Data |

| Refractive Index | 1.431 | Vendor Data |

Synthesis of this compound

The most common and direct method for the synthesis of this compound is the acid-catalyzed condensation of cis-2-butene-1,4-diol with butyraldehyde.[1] This reaction is a classic example of cyclic acetal formation.

Reaction Mechanism

The reaction proceeds through a standard acid-catalyzed acetal formation mechanism. The key steps are:

-

Protonation of the butyraldehyde carbonyl group by an acid catalyst (e.g., p-toluenesulfonic acid) to activate the carbonyl carbon towards nucleophilic attack.

-

Nucleophilic attack of one of the hydroxyl groups of cis-2-butene-1,4-diol on the activated carbonyl carbon to form a hemiacetal intermediate.

-

Protonation of the hemiacetal hydroxyl group, followed by the elimination of a water molecule to form an oxonium ion.

-

Intramolecular nucleophilic attack by the second hydroxyl group of the diol on the carbon of the oxonium ion to form the seven-membered ring.

-

Deprotonation to regenerate the acid catalyst and yield the final product, this compound.

The removal of water during the reaction is crucial to drive the equilibrium towards the product. This is typically achieved by azeotropic distillation using a Dean-Stark apparatus.

Caption: Acid-catalyzed synthesis of this compound.

Experimental Protocol

The following protocol is adapted from the synthesis of a structurally similar compound, 4,7-dihydro-2-(3-pentyl)-1,3-dioxepin.[5]

Materials:

-

cis-2-Butene-1,4-diol (1.1 equivalents)

-

Butyraldehyde (1.0 equivalent)

-

p-Toluenesulfonic acid monohydrate (catalytic amount, e.g., 0.002 equivalents)

-

Cyclohexane or Toluene (as solvent)

-

5% Aqueous sodium hydroxide solution

-

Saturated aqueous sodium chloride solution (brine)

-

Anhydrous magnesium sulfate or sodium sulfate

Equipment:

-

Round-bottom flask

-

Dean-Stark apparatus

-

Condenser

-

Heating mantle with a magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

-

Vacuum distillation apparatus

Procedure:

-

To a round-bottom flask equipped with a Dean-Stark apparatus, condenser, and magnetic stirrer, add cis-2-butene-1,4-diol, butyraldehyde, cyclohexane (or toluene), and a catalytic amount of p-toluenesulfonic acid monohydrate.

-

Heat the mixture to reflux with vigorous stirring. Water will begin to collect in the Dean-Stark trap.

-

Continue refluxing until no more water is collected in the trap (typically 1-2 hours).

-

Cool the reaction mixture to room temperature.

-

Transfer the mixture to a separatory funnel and wash with a 5% aqueous sodium hydroxide solution to neutralize the acid catalyst.

-

Wash the organic layer with water until the aqueous layer is neutral, followed by a wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to remove the solvent.

-

Purify the crude product by vacuum distillation to obtain this compound as a colorless oil.

Reactivity Profile

The reactivity of this compound is dominated by its two functional groups: the acetal linkage and the carbon-carbon double bond.

Reactions of the Acetal Group

The cyclic acetal is stable under neutral and basic conditions but is readily hydrolyzed in the presence of an acid catalyst and water to regenerate the starting materials, cis-2-butene-1,4-diol and butyraldehyde.[1] This reaction is the reverse of the synthesis.

Caption: Mechanism of acid-catalyzed hydrolysis of the dioxepine ring.

This lability of the acetal group allows for its use as a protecting group for the 1,4-diol functionality. The dioxepine can be carried through several synthetic steps and then deprotected under mild acidic conditions to reveal the diol.

Reactions of the Double Bond

The olefinic bond in the 4,7-dihydro-1,3-dioxepine ring is electron-rich and readily undergoes a variety of addition reactions.

Epoxidation of the double bond can be achieved using peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), to form the corresponding epoxide.[6] This reaction is typically stereospecific, with the epoxide forming on the less sterically hindered face of the double bond.

Experimental Protocol (General):

-

Dissolve this compound in a suitable solvent (e.g., dichloromethane).

-

Cool the solution in an ice bath.

-

Add a solution of m-CPBA (1.1 equivalents) in the same solvent dropwise.

-

Stir the reaction mixture at 0 °C to room temperature and monitor the progress by TLC.

-

Upon completion, quench the excess peroxy acid with a reducing agent (e.g., aqueous sodium thiosulfate solution).

-

Wash the organic layer with a saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer, concentrate, and purify the product by column chromatography.

Catalytic hydrogenation of the double bond will yield the corresponding saturated 2-propyl-1,3-dioxepane. Common catalysts for this transformation include palladium on carbon (Pd/C) or platinum on carbon (Pt/C) under a hydrogen atmosphere.[7]

Experimental Protocol (General):

-

Dissolve this compound in a suitable solvent (e.g., ethanol or ethyl acetate).

-

Add a catalytic amount of Pd/C (e.g., 5-10 mol%).

-

Subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir vigorously.

-

Monitor the reaction by TLC or GC-MS.

-

Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Concentrate the filtrate to obtain the crude product, which can be further purified if necessary.

Ozonolysis of the double bond, followed by a reductive workup (e.g., with dimethyl sulfide or zinc), will cleave the ring and produce a dialdehyde derivative.[5][8] This reaction can be a useful tool for further functionalization.

Caption: General workflow for the ozonolysis of the dioxepine.

The double bond in 4,7-dihydro-1,3-dioxepine can act as a dienophile in Diels-Alder reactions, reacting with a conjugated diene to form a bicyclic adduct.[3][9] This is a powerful method for constructing complex polycyclic systems. The reactivity of the dienophile can be enhanced by the presence of electron-withdrawing groups, though the unsubstituted dioxepine can still participate in these reactions, particularly with reactive dienes.

Applications in Synthesis

The unique bifunctional nature of this compound makes it a valuable building block in organic synthesis.

Synthesis of Vitamin B6

One of the most significant applications of 2-substituted-4,7-dihydro-1,3-dioxepines is in the synthesis of Vitamin B6 (pyridoxine).[2][3][4] The synthesis involves a Diels-Alder reaction between a substituted oxazole and the dihydro-1,3-dioxepine. The resulting bicyclic adduct undergoes a series of rearrangements and hydrolysis steps to afford the pyridoxine core. The 2-propyl substituent in this case would lead to a derivative of Vitamin B6.

As a Protecting Group

As mentioned earlier, the acetal functionality can serve as a protecting group for cis-1,4-diols. The formation of the dioxepine ring masks the hydroxyl groups, allowing for selective reactions at other sites in the molecule. The diol can then be readily regenerated by mild acid hydrolysis.

Safety and Handling

This compound is classified as a warning-level hazard.[1] It is harmful if swallowed, causes skin irritation, and causes serious eye irritation.[1] For the related compound, 4,7-Dihydro-2,2-dimethyl-1,3-dioxepin, it is also listed as a flammable liquid and may cause respiratory irritation.[10] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a versatile and valuable synthetic intermediate. Its reactivity is characterized by the chemistry of its cyclic acetal and olefinic functionalities, allowing for a wide range of transformations. A thorough understanding of its reactivity profile, as outlined in this guide, is essential for its effective utilization in the synthesis of complex organic molecules and in the development of new pharmaceuticals. The ability to undergo selective reactions at either the acetal or the double bond, or to use the entire scaffold in cycloaddition reactions, highlights the synthetic utility of this important building block.

References

-

Benchchem. This compound.

-

Xu, C., Qiao, J., Dong, S., Zhou, Y., Liu, X., & Feng, X. (2021). Asymmetric synthesis of dihydro-1,3-dioxepines by Rh(ii)/Sm(iii) relay catalytic three-component tandem [4 + 3]-cycloaddition. Chemical Science, 12(15), 5486–5491.

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 392707, 4,7-Dihydro-2,2-dimethyl-1,3-dioxepin.

-

Royal Society of Chemistry. Asymmetric synthesis of dihydro-1,3-dioxepines by Rh( ii )/Sm( iii ) relay catalytic three-component tandem [4 + 3]-cycloaddition.

-

Benchchem. This compound.

-

ResearchGate. Liquid phase hydrogenation of 2-butyne-1,4-diol and 2-butene-1,4-diol isomers over Pd catalysts: Roles of solvent, support and proton on activity and products distribution.

-

PrepChem. Synthesis of 4,7-dihydro-2-(3-pentyl)-1,3-dioxepin.

-

Google Patents. US20070072254A1 - Manufacture of vitamin b6.

-

Google Patents. CN102964333A - Preparation method of vitamin B6 intermediate.

-

Khan Academy. Acid-catalyzed ester hydrolysis.

-

Oriental Journal of Chemistry. Cationic Ring Opening Copolymerization of 1,3-Dioxolane with Styrene by Montmorillonite Maghnite-H+Catalyst.

-

National Institutes of Health. Lewis Acid-Catalyzed Vinyl Acetal Rearrangement of 4,5-Dihydro-1,3-dioxepines: Stereoselective Synthesis of cis- and trans-2,3-Disubstituted Tetrahydrofurans.

-

Wikipedia. Diels–Alder reaction.

-

ResearchGate. 1,3-Oxazepane-4,7-Diones Compounds: 1H and 13C NMR High-Resolution Spectroscopy (1D and 2D).

-

ACS Publications. Survey of Catalysts for Frontal Ring-Opening Metathesis Polymerization.

-

YouTube. Diels Alder Reaction.

-

PubMed. Ring-Opening Metathesis Polymerization of Thianorbornenes.

-

ACS Publications. Vibrational Spectroscopic Analysis of 1,3-Dianiline Squarate.

-

YouTube. Diels Alder Reaction Experiment Part 1, Prelab.

-

ResearchGate. Total Synthesis of Oxepin and Dihydrooxepin Containing Natural Products.

-

Preprints.org. The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remark.

-

MDPI. A Theoretical and Spectroscopic Conformational Study of 3-Aminothiolane-3-Carboxylic Acid Dipeptide Derivatives.

-

Google Patents. US7495101B2 - Manufacture of vitamin B6.

-

Chemistry LibreTexts. Acid Catalyzed Hydrolysis of Esters (II).

-

Master Organic Chemistry. m-CPBA (meta-chloroperoxybenzoic acid).

-

ResearchGate. Liquid phase hydrogenation of 2-butyne-1,4-diol and 2-butene-1,4-diol isomers over Pd catalysts: Roles of solvent, support and proton on activity and products distribution.

-

Master Organic Chemistry. Alkene Reactions: Ozonolysis.

-

Google Patents. US3658846A - Intermediates for synthesis of vitamin b6 and related compounds.

-

ResearchGate. Chemical Oxidation of Taxoids with m-CPBA and Dimethyl Dioxirane: Regioselective Epoxidation of Taxinine J Derivatives.

-

Catalysis Science & Technology (RSC Publishing). Efficient selective hydrogenation of 2-butyne-1,4-diol to 2-butene-1,4-diol by silicon carbide supported platinum catalyst.

-

Organic Chemistry Portal. Protecting Groups.

-

Beilstein Journals. Microwave-assisted synthesis of 2-substituted 4,5,6,7- tetrahydro-1,3-thiazepines from 4-aminobutanol.

-

Google Patents. CN101412705A - Method for synthesizing 2-methyl-2-propyl-1,3-propanediol dimethyl carbonate compound.

-

Chemistry LibreTexts. Ozonolysis.

-

The Royal Society of Chemistry. Supporting information.

-

mediaTUM. B6 Vitamers Labelled at Three Consecutive Positions Starting from [13C3]-Propionic Acid.

-

YouTube. Ozonolysis Of Alkenes.

-

ResearchGate. The Quest for Twofold Reductive P–C Bond Cleavage of P–Ph Substituted 1,4‐Dihydro‐1,4‐diphosphinine Derivatives.

-

Globe Thesis. Study On Catalyst For Selective Hydrogenation Of 2-butyne-1,4-diol.

-

PubChem. 4,7-Dihydro-2,2-dimethyl-1,3-dioxepin.

-

Ozonolysis.

-

Radical Ring-Opening Copolymerization of 2-Methylene 1,3-Dioxepane and Methyl Methacrylate.

Sources

- 1. This compound|CAS 4469-34-5 [benchchem.com]

- 2. CN102964333A - Preparation method of vitamin B6 intermediate - Google Patents [patents.google.com]

- 3. US20070072254A1 - Manufacture of vitamin b6 - Google Patents [patents.google.com]

- 4. US7495101B2 - Manufacture of vitamin B6 - Google Patents [patents.google.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. researchgate.net [researchgate.net]

- 8. Oz [ursula.chem.yale.edu]

- 9. Diels–Alder reaction - Wikipedia [en.wikipedia.org]

- 10. 4,7-Dihydro-2,2-dimethyl-1,3-dioxepin | C7H12O2 | CID 392707 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Stability and Storage of 2-Propyl-4,7-dihydro-1,3-dioxepine

Introduction

2-Propyl-4,7-dihydro-1,3-dioxepine is a versatile heterocyclic compound of growing interest within the realms of organic synthesis and pharmaceutical research. Its unique structure, featuring a seven-membered ring with a cyclic acetal and an olefinic bond, makes it a valuable synthetic building block.[1] As with any reactive chemical intermediate, a thorough understanding of its stability profile is paramount for ensuring experimental reproducibility, maintaining purity, and guaranteeing safe handling and storage. This guide provides a comprehensive overview of the factors influencing the stability of this compound, outlines potential degradation pathways, and offers expert recommendations for its optimal storage and handling.

Chemical and Physical Properties

A foundational understanding of the physicochemical properties of this compound is essential for predicting its behavior and stability.

| Property | Value | Source |

| Molecular Formula | C₈H₁₄O₂ | [1][2] |

| Molecular Weight | 142.20 g/mol | [1] |

| Boiling Point | 187.6°C at 760 mmHg | [2] |

| Density | 0.925 g/cm³ | [2] |

| Flash Point | 61.5°C | [2] |

The structure of this compound is characterized by two key functional groups that dictate its reactivity and, consequently, its stability: the cyclic acetal and the carbon-carbon double bond.[1]

Figure 2: Simplified workflow of the acid-catalyzed hydrolysis of this compound.

Causality: The presence of even trace amounts of acidic impurities or atmospheric moisture can initiate this degradation cascade. Therefore, maintaining anhydrous and neutral conditions is critical for long-term stability.

Oxidative Degradation

While ethers are generally considered stable to oxidation, they can undergo oxidative degradation, particularly at the carbon atom adjacent to the oxygen atom. [3][4]For this compound, both the ether linkages and the allylic positions of the double bond are potential sites for oxidation.

Oxidative cleavage of the ether bonds can be initiated by various oxidizing agents and may proceed through a radical mechanism. [5]This can lead to the formation of hydroperoxides, which are often unstable and can decompose further, leading to a complex mixture of degradation products.

The double bond is also susceptible to oxidation, which can lead to the formation of epoxides, diols, or cleavage products, depending on the oxidizing agent and reaction conditions.

Thermal Degradation

Radical Ring-Opening Polymerization

The 4,7-dihydro-1,3-dioxepine ring system belongs to a class of compounds that can undergo radical ring-opening polymerization. [1]This process is typically initiated by a radical species that adds to the double bond. The resulting radical intermediate can then induce the opening of the acetal ring through a process called beta-scission, leading to the formation of a polymer with ester linkages. [1]

Recommended Storage and Handling

Based on the potential degradation pathways, the following storage and handling protocols are recommended to maximize the shelf-life and maintain the purity of this compound:

| Parameter | Recommendation | Rationale |

| Temperature | Store at 2-8°C. | Reduces the rate of potential thermal and oxidative degradation. |

| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | Prevents oxidative degradation by excluding atmospheric oxygen. |

| Moisture | Store in a tightly sealed container in a dry environment. | Prevents acid-catalyzed hydrolysis, which is a primary degradation pathway. [9][10][11][12] |

| Light | Protect from light. | Minimizes the potential for photo-initiated degradation. |

| Container | Use amber glass bottles with a tight-fitting cap. | Protects from light and prevents moisture ingress. |

Handling:

-

Handle under an inert atmosphere whenever possible.

-

Use dry solvents and glassware to prevent hydrolysis.

-

Avoid contact with strong acids and oxidizing agents.

Stability Testing Protocols

A robust stability testing program is essential to establish the shelf-life of this compound under defined storage conditions. The following is a recommended protocol:

Experimental Design

-

Sample Preparation: Aliquot the test material into amber glass vials under an inert atmosphere.

-

Storage Conditions:

-

Long-term: 2-8°C

-

Accelerated: 25°C/60% RH and 40°C/75% RH

-

-

Time Points:

-

Long-term: 0, 3, 6, 9, 12, 18, 24 months

-

Accelerated: 0, 1, 2, 3, 6 months

-

-

Analytical Methods:

-

Purity and Degradation Products: High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., UV or Mass Spectrometry).

-

Appearance: Visual inspection for color change or precipitation.

-

Water Content: Karl Fischer titration.

-

HPLC Method for Purity Assessment

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: Isocratic or gradient elution with a mixture of water and acetonitrile or methanol.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at a suitable wavelength (to be determined empirically) or Mass Spectrometry for identification of degradation products.

-

Injection Volume: 10 µL.

Self-Validation: The HPLC method should be validated for specificity, linearity, accuracy, precision, and limit of detection/quantitation according to ICH guidelines to ensure trustworthy results.

Figure 3: A representative workflow for a comprehensive stability testing program.

Conclusion

The stability of this compound is intrinsically linked to its chemical structure. The cyclic acetal moiety renders it highly susceptible to acid-catalyzed hydrolysis, which is the most probable degradation pathway. Oxidative and thermal degradation are also potential concerns. By implementing stringent storage and handling protocols that exclude moisture, oxygen, light, and elevated temperatures, the integrity and purity of this valuable research chemical can be maintained. A well-designed stability testing program is crucial for establishing a definitive shelf-life and ensuring the reliability of experimental outcomes.

References

-

Acetal Hydrolysis Mechanism - Chemistry Steps. Available at: [Link]

-

Oxidative Degradation of Polyphenyl Ethers | Industrial & Engineering Chemistry Product Research and Development - ACS Publications. Available at: [Link]

-

Physical-Chemical Properties of Chlorinated Dibenzo-p-dioxins. Available at: [Link]

-

Thermal reactions of cyclic ethers at high temperatures. 1. Pyrolysis of ethylene oxide behind reflected shocks | The Journal of Physical Chemistry - ACS Publications. Available at: [Link]

-

(PDF) Mechanism of thermal decomposition of poly(ether ether ketone) (PEEK) from a review of decomposition studies - ResearchGate. Available at: [Link]

-

Hydrates, Hemiacetals, and Acetals - Master Organic Chemistry. Available at: [Link]

-

Oxidative Cleavage of Diverse Ethers by an Extracellular Fungal Peroxygenase - PMC - NIH. Available at: [Link]

-

Degradation of Alkyl Ethers, Aralkyl Ethers, and Dibenzyl Ether by Rhodococcus - ASM Journals. Available at: [Link]

-

Hydrolysis of Acetals and Ketals - YouTube. Available at: [Link]

-

Thermal Degradation of Polyesters: Part 1. Aliphatic Polymers. - DTIC. Available at: [Link]

-

10.4: Acetals and Ketals - Chemistry LibreTexts. Available at: [Link]

-

Cleavage Of Ethers With Acid - Master Organic Chemistry. Available at: [Link]

-

Thermal Decomposition Processes in Aromatic Polycarbonates Investigated by Mass Spectrometry | Macromolecules - ACS Publications. Available at: [Link]

-

cis-4,7-Dihydro-1,3-dioxepin | C5H8O2 | CID 79446 - PubChem. Available at: [Link]

-

Mechanism and catalysis for hydrolysis of acetals, ketals, and ortho esters | Chemical Reviews - ACS Publications. Available at: [Link]

-

Thermal degradation kinetics of aromatic ether polymers - Scholars Junction - Mississippi State University. Available at: [Link]

-

Oxidative Degradation of Polyphenyl Ethers. Available at: [Link]

Sources

- 1. This compound|CAS 4469-34-5 [benchchem.com]

- 2. echemi.com [echemi.com]

- 3. Oxidative Cleavage of Diverse Ethers by an Extracellular Fungal Peroxygenase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. journals.asm.org [journals.asm.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. apps.dtic.mil [apps.dtic.mil]

- 9. Acetal Hydrolysis Mechanism - Chemistry Steps [chemistrysteps.com]

- 10. m.youtube.com [m.youtube.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Safe Handling and Application of 2-Propyl-4,7-dihydro-1,3-dioxepine

This guide provides a comprehensive overview of the chemical properties, synthesis, and, most critically, the safety and handling protocols for 2-Propyl-4,7-dihydro-1,3-dioxepine. It is intended for researchers, chemists, and professionals in the field of drug development and organic synthesis who may work with this versatile intermediate. The causality behind each procedural recommendation is explained to ensure a deep understanding of the associated risks and mitigation strategies.

Introduction and Chemical Profile

This compound (CAS No. 4469-34-5) is a seven-membered heterocyclic compound belonging to the class of cyclic acetals.[1] Its unique structure, featuring both an acetal functional group and a carbon-carbon double bond, makes it a valuable building block in organic synthesis.[1] It is notably used as a key intermediate in the production of Vitamin B6 and in the development of novel pharmaceutical compounds.[2] It also serves as an analytical standard for High-Performance Liquid Chromatography (HPLC).[1]

Chemical and Physical Properties

A thorough understanding of the physical properties of a compound is fundamental to its safe handling and application. The key properties of this compound are summarized in the table below.

| Property | Value | Source |

| CAS Number | 4469-34-5 | [1][2][3][4][5] |

| Molecular Formula | C₈H₁₄O₂ | [1][3][5] |

| Molecular Weight | 142.20 g/mol | [1][3][4] |

| Appearance | Colorless or slight yellow liquid | [2] |

| Boiling Point | 187.6°C at 760 mmHg | [5] |

| Density | 0.925 g/cm³ | [5] |

| Flash Point | 61.5°C | [5] |

| Solubility | Soluble in most organic solvents | [2] |

| Storage Temperature | 2-8°C, in a dry, sealed container | [3][4] |

Hazard Identification and Toxicological Profile

This compound is classified as hazardous. The primary routes of exposure are inhalation, ingestion, and skin or eye contact. The signal word for this chemical is "Warning".[1][4]

GHS Hazard Statements:

-

H302: Harmful if swallowed. [1][4] Ingestion can lead to systemic toxicity.

-

H315: Causes skin irritation. [1][4] Prolonged or repeated contact may cause redness, itching, and inflammation.

-

H319: Causes serious eye irritation. [1][4] Direct contact with the eyes can result in significant irritation, pain, and potential damage.

A related compound, 4,7-Dihydro-2,2-dimethyl-1,3-dioxepine, is also classified as a flammable liquid and may cause respiratory irritation.[6] While specific flammability data for the propyl analogue is limited, its flash point of 61.5°C suggests it is a combustible liquid and should be handled accordingly.

Safe Handling and Personal Protective Equipment (PPE)

A systematic approach to safe handling is paramount to minimizing exposure and preventing accidents. The following protocols are based on established laboratory safety principles and the known hazards of this compound.

Engineering Controls

-

Ventilation: All manipulations of this compound should be conducted in a well-ventilated laboratory. For procedures with a risk of generating aerosols or vapors, a certified chemical fume hood is mandatory. The causality here is the prevention of systemic exposure through inhalation.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is the final barrier between the researcher and the chemical.

-

Eye Protection: Chemical safety goggles that provide a complete seal around the eyes are required. Standard safety glasses do not offer sufficient protection against splashes.

-

Hand Protection: Chemically resistant gloves, such as nitrile or neoprene, must be worn. It is crucial to inspect gloves for any signs of degradation or perforation before use. The choice of glove material should be based on the specific solvent being used in the procedure.

-

Skin and Body Protection: A flame-resistant laboratory coat must be worn and fully buttoned. For larger scale operations or when there is a significant risk of splashing, a chemical-resistant apron and arm sleeves are recommended.

-

Respiratory Protection: If working outside of a fume hood where there is a potential for inhalation, a respirator with an appropriate organic vapor cartridge should be used.

Caption: Workflow for the synthesis of this compound.

Disposal Considerations

All waste generated from the handling and synthesis of this compound must be treated as hazardous chemical waste.

-

Waste Collection: Collect all liquid and solid waste in appropriately labeled, sealed containers.

-

Disposal Route: Dispose of the chemical waste through a licensed and certified hazardous waste disposal company. Do not dispose of it down the drain or in regular trash. Adhere to all local, state, and federal regulations for hazardous waste disposal.

Conclusion

This compound is a valuable chemical intermediate with defined hazards. A comprehensive understanding of its properties and strict adherence to the safety and handling protocols outlined in this guide are essential for its safe application in research and development. By implementing robust engineering controls, utilizing appropriate personal protective equipment, and following established emergency procedures, researchers can mitigate the risks associated with this compound and ensure a safe laboratory environment.

References

-

Pharmaffiliates. (n.d.). This compound. Retrieved from [Link]

-

PubChem. (n.d.). 4,7-Dihydro-2,2-dimethyl-1,3-dioxepin. Retrieved from [Link]

-

PubChem. (n.d.). cis-4,7-Dihydro-1,3-dioxepin. Retrieved from [Link]

-

ChemSynthesis. (n.d.). 2-isopropyl-4,7-dihydro-1,3-dioxepine. Retrieved from [Link]

-

Leah4sci. (2018, March 27). Cyclic Acetal Protecting Group Reaction and Mechanism [Video]. YouTube. Retrieved from [Link]

-

Chemistry LibreTexts. (2021, December 27). 9.7: Acetals as Protecting Groups. Retrieved from [Link]

-

Master Organic Chemistry. (2025, December 19). Hydrates, Hemiacetals, and Acetals. Retrieved from [Link]

-

Li, J., et al. (2018). A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids. ACS Omega, 3(5), 5348-5355. Retrieved from [Link]

-

Khan Academy. (n.d.). Acetals as protecting groups and thioacetals. Retrieved from [Link]

-

PrepChem. (n.d.). Synthesis of 4,7-dihydro-2-(3-pentyl)-1,3-dioxepin. Retrieved from [Link]

- Google Patents. (n.d.). CN102964333A - Preparation method of vitamin B6 intermediate.

Sources

Introduction: The Significance of Theoretical Analysis for 2-Propyl-4,7-dihydro-1,3-dioxepine

An In-depth Technical Guide to the Theoretical Study of 2-Propyl-4,7-dihydro-1,3-dioxepine

For Researchers, Scientists, and Drug Development Professionals

This compound is a seven-membered heterocyclic compound with potential applications in medicinal chemistry and materials science. The inherent flexibility of the seven-membered ring results in a complex conformational landscape that dictates the molecule's steric and electronic properties, and ultimately its biological activity and reactivity. A thorough understanding of these conformational preferences is paramount for its rational application in drug design and development.

While experimental characterization provides invaluable data, theoretical studies, particularly those employing quantum chemical methods like Density Functional Theory (DFT), offer a powerful complementary approach.[1][2][3] Computational analysis allows for the exploration of the complete potential energy surface, identification of all stable conformers, and prediction of spectroscopic properties with a high degree of accuracy. This in-depth guide outlines the theoretical framework and practical protocols for a comprehensive computational study of this compound.

Part 1: Foundational Computational Methodologies

The choice of computational methodology is critical for obtaining reliable theoretical results. For organic molecules of this size, Density Functional Theory (DFT) provides an excellent balance between accuracy and computational cost.

The Power of Density Functional Theory (DFT)

DFT calculations are based on the principle that the electronic energy of a molecule can be determined from its electron density.[1] This approach is generally more computationally efficient than traditional wave-function based methods, making it suitable for the conformational analysis of flexible molecules like this compound.

Selecting the Right Functional and Basis Set

The accuracy of DFT calculations is highly dependent on the chosen exchange-correlation functional and basis set. For conformational energies and geometries of heterocyclic systems, hybrid functionals such as B3LYP and M06-2X are often employed. The M06 family of functionals is particularly well-suited for systems where non-covalent interactions may play a role in conformational stability.

A Pople-style basis set, such as 6-31G(d) or 6-311+G(d,p), is a common starting point for geometry optimizations and frequency calculations. The inclusion of polarization (d) and diffuse (+) functions is important for accurately describing the electronic structure of heteroatoms and non-covalent interactions.

Part 2: Unraveling the Conformational Landscape

The 4,7-dihydro-1,3-dioxepine ring can adopt several low-energy conformations, including chair, boat, and twist-boat forms. The presence of the 2-propyl substituent further complicates this landscape by introducing additional rotational degrees of freedom. A systematic conformational search is therefore essential.

The Conformational Isomers of the 1,3-Dioxepine Ring

Based on studies of related seven-membered rings, the primary conformations to consider for the 4,7-dihydro-1,3-dioxepine core are:

-

Chair (C): Generally the most stable conformation for many seven-membered rings.

-

Twist-Chair (TC): Often close in energy to the chair form and a key player in the conformational equilibrium.

-

Boat (B): Typically a higher energy conformation.

-

Twist-Boat (TB): Can be a local minimum on the potential energy surface.

The relative energies of these conformers will be influenced by the steric and electronic effects of the 2-propyl group.

Workflow for a Comprehensive Conformational Search

A robust computational workflow is necessary to identify all significant low-energy conformers.

Caption: A typical workflow for a computational conformational analysis.

Hypothetical Relative Energies of Conformers

The following table presents a hypothetical distribution of the relative energies for the low-energy conformers of this compound, as would be obtained from the workflow described above.

| Conformer | Propyl Orientation | Relative Energy (kcal/mol) | Boltzmann Population (%) |

| Twist-Chair (TC) | Equatorial | 0.00 | 65.2 |

| Chair (C) | Equatorial | 0.50 | 25.5 |

| Twist-Chair (TC) | Axial | 1.20 | 6.8 |

| Chair (C) | Axial | 1.80 | 2.5 |

Part 3: In Silico Spectroscopic Characterization

Computational chemistry provides powerful tools for predicting the spectroscopic properties of molecules, which can be invaluable for interpreting experimental data.

Predicting NMR Spectra

The prediction of ¹H and ¹³C NMR chemical shifts is a standard application of DFT. The Gauge-Independent Atomic Orbital (GIAO) method is commonly used for this purpose. Calculations are typically performed on the optimized geometries of the most stable conformers.

Protocol for NMR Chemical Shift Calculation:

-

Geometry Optimization: Optimize the geometry of the desired conformer at a suitable level of theory (e.g., B3LYP/6-31G(d)).

-

NMR Calculation: Perform a single-point NMR calculation using the GIAO method at a higher level of theory (e.g., mPW1PW91/6-311+G(d,p)).

-

Referencing: Reference the calculated chemical shifts to a standard, such as tetramethylsilane (TMS), calculated at the same level of theory.

Predicting Infrared (IR) Spectra

The vibrational frequencies and intensities obtained from a frequency calculation can be used to generate a theoretical IR spectrum. It is common practice to scale the calculated frequencies by an empirical scaling factor to account for anharmonicity and other systematic errors.

Protocol for IR Spectrum Calculation:

-

Geometry Optimization and Frequency Calculation: Perform a geometry optimization followed by a frequency calculation at a level of theory such as B3LYP/6-31G(d).

-

Frequency Scaling: Apply a standard scaling factor (e.g., ~0.96 for B3LYP/6-31G(d)) to the calculated harmonic frequencies.

-

Spectrum Generation: Plot the scaled frequencies against their calculated intensities to generate the theoretical IR spectrum.

Hypothetical Predicted Spectroscopic Data

The following table provides an example of the kind of data that would be generated from these theoretical spectroscopic calculations.

| Nucleus | Predicted Chemical Shift (ppm) | Key IR Vibrational Mode | Predicted Frequency (cm⁻¹) |

| ¹H (acetal) | 4.85 | C-O-C stretch | 1150 |

| ¹³C (acetal) | 102.3 | C=C stretch | 1650 |

| ¹H (propyl CH) | 1.5 - 2.0 | C-H stretch (sp³) | 2850 - 3000 |

| ¹³C (propyl CH₃) | 14.2 |

Part 4: Detailed Computational Protocols

This section provides a more detailed, step-by-step guide for performing the key computational experiments described in this guide. The following protocols are conceptual and can be adapted to various quantum chemistry software packages.

Protocol for Conformational Analysis

-

Initial 3D Structure Generation:

-

Build the 2D structure of this compound in a molecular editor.

-

Convert the 2D structure to a 3D structure.

-

-

Molecular Mechanics Conformational Search:

-

Perform a conformational search using a molecular mechanics force field (e.g., MMFF94) to generate a diverse set of low-energy starting geometries.

-

Save the unique conformers within a specified energy window (e.g., 10 kcal/mol).

-

-

DFT Geometry Optimization:

-

For each unique conformer from the molecular mechanics search, perform a full geometry optimization using DFT (e.g., B3LYP/6-31G(d)).

-

-

DFT Frequency Calculation:

-

Perform a frequency calculation on each optimized geometry at the same level of theory.

-

Confirm that each structure is a true minimum (i.e., has no imaginary frequencies).

-

Extract the zero-point vibrational energy (ZPVE) and thermal corrections.

-

-

Single-Point Energy Refinement:

-

For each confirmed minimum, perform a single-point energy calculation with a larger basis set and a more accurate functional (e.g., M06-2X/6-311+G(d,p)).

-

-

Data Analysis:

-

Combine the refined electronic energies with the thermal corrections from the frequency calculations to obtain the final Gibbs free energies.

-

Calculate the relative energies of all conformers and their Boltzmann populations at a given temperature.

-

Protocol for Theoretical NMR Spectrum Generation

-

Select Stable Conformers:

-

Choose the lowest energy conformers identified in the conformational analysis.

-

-

NMR Calculation:

-

For each selected conformer, perform a GIAO NMR calculation at a suitable level of theory (e.g., mPW1PW91/6-311+G(d,p)).

-

-

Reference Calculation:

-

Perform an identical NMR calculation on a reference compound, typically TMS.

-

-

Calculate Chemical Shifts:

-

For each nucleus, subtract the calculated absolute shielding of the reference from the calculated absolute shielding of the nucleus in the target molecule.

-

-

Boltzmann Averaging:

-

If multiple conformers contribute significantly to the equilibrium, calculate the Boltzmann-averaged chemical shifts.

-

Caption: Workflow for the theoretical prediction of an NMR spectrum.

Conclusion

The theoretical study of this compound, through the application of DFT and related computational methods, provides a deep and nuanced understanding of its conformational preferences and spectroscopic properties. This knowledge is invaluable for researchers in drug development and related fields, enabling the rational design of molecules with desired properties and facilitating the interpretation of experimental data. The protocols and methodologies outlined in this guide provide a robust framework for conducting such a theoretical investigation.

References

-

ResearchGate. Dibenzo[d,f][4][5]dioxepine derivatives: A review. [Link]

-

Semantic Scholar. Conformational Analysis of 1,3-Difluorinated Alkanes. [Link]

-

PubMed Central. Crystal structure and Hirshfeld surface analysis of 3,4-dihydro-2H-anthra[1,2-b][4][6]dioxepine-8,13-dione. [Link]

-

MDPI. Density Functional Theory Calculations: A Useful Tool to Investigate Mechanisms of 1,3-Dipolar Cycloaddition Reactions. [Link]

-

National Institutes of Health. The synthesis, crystal structure and spectroscopic analysis of (E)-3-(4-chlorophenyl)-1-(2,3-dihydrobenzo[b][4][6]dioxin-6-yl)prop-2-en-1-one. [Link]

-

PubChem. 4,7-Dihydro-2,2-dimethyl-1,3-dioxepin. [Link]

-

ResearchGate. Conceptual DFT analysis of the regioselectivity of 1,3-dipolar cycloadditions: nitrones as a case of study. [Link]

-

National Institutes of Health. Synthesis of 2,7-Dihydrooxepine-spirodithiophene Derivatives via an Intramolecular Ring Closure Reaction. [Link]

-

AIR Unimi. Is DFT Accurate Enough to Calculate Regioselectivity? The Case of 1,3-Dipolar Cycloaddition of Azide to Alkynes. [Link]

-

ResearchGate. Conformational analysis of 1,3,2-dioxathiane and its oxides. [Link]

-

MDPI. A Theoretical and Spectroscopic Conformational Study of 3-Aminothiolane-3-Carboxylic Acid Dipeptide Derivatives. [Link]

-

SciSpace. DFT and PM3 Computational Studies of the Reaction Mechanism of the Oxidation of L-Tyrosine by Iodine in the. [Link]

-

Sci-Hub. Conformational studies on 1,3-dioxepans. Part III. 2,5-O-methylene-D-mannitol and some related compounds. [Link]

Sources

- 1. Density Functional Theory Calculations: A Useful Tool to Investigate Mechanisms of 1,3-Dipolar Cycloaddition Reactions [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. air.unimi.it [air.unimi.it]

- 4. This compound|CAS 4469-34-5 [benchchem.com]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. Crystal structure and Hirshfeld surface analysis of 3,4-dihydro-2H-anthra[1,2-b][1,4]dioxepine-8,13-dione - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: A Comprehensive Guide to the Synthesis of 2-Propyl-4,7-dihydro-1,3-dioxepine

Abstract: This document provides a detailed protocol for the synthesis of 2-propyl-4,7-dihydro-1,3-dioxepine, a valuable heterocyclic building block in medicinal and organic chemistry. The synthesis is achieved through the acid-catalyzed acetalization of cis-2-butene-1,4-diol with butyraldehyde. This guide offers in-depth insights into the reaction mechanism, a step-by-step experimental procedure, safety considerations, and methods for purification and characterization, tailored for researchers in organic synthesis and drug development.

Introduction and Significance

This compound (CAS No: 4469-34-5) is a seven-membered heterocyclic compound belonging to the class of dihydro-1,3-dioxepines.[1] With a molecular formula of C₈H₁₄O₂ and a molecular weight of 142.20 g/mol , its structure features a cyclic acetal and an olefinic bond.[1] This unique combination of functional groups makes it a versatile intermediate in organic synthesis. The acetal can be hydrolyzed under acidic conditions, while the double bond is amenable to various addition reactions, such as hydrogenation or epoxidation, allowing for the creation of more complex molecular architectures.[1] Consequently, this compound serves as a crucial building block in the research and development of novel pharmaceutical agents.[1]

The synthesis described herein is a classic example of cyclic acetal formation, a fundamental and widely utilized reaction in organic chemistry for protecting carbonyl groups or, in this case, for constructing specific heterocyclic rings.[2][3] The reaction involves the condensation of a diol (cis-2-butene-1,4-diol) with an aldehyde (butyraldehyde) under acidic catalysis, with the concurrent removal of water to drive the reaction equilibrium towards the product.[4]

Reaction Mechanism: Acid-Catalyzed Acetalization

The formation of this compound from cis-2-butene-1,4-diol and butyraldehyde proceeds via an acid-catalyzed nucleophilic addition-elimination pathway. The mechanism is reversible, and all steps are in equilibrium.[4] The removal of water is therefore critical to achieving a high yield of the desired acetal.[4]

The key mechanistic steps are as follows:

-

Protonation of the Carbonyl: The acid catalyst (H⁺) protonates the carbonyl oxygen of butyraldehyde, significantly increasing the electrophilicity of the carbonyl carbon.[3]

-

First Nucleophilic Attack: One of the hydroxyl groups of cis-2-butene-1,4-diol acts as a nucleophile, attacking the activated carbonyl carbon. This results in the formation of a protonated hemiacetal intermediate.

-

Proton Transfer: A proton is transferred from the newly added hydroxyl group to one of the other oxygen atoms, setting up a good leaving group (water).

-

Formation of Oxocarbenium Ion: The lone pair of electrons on the remaining hydroxyl group assists in the departure of a water molecule, leading to the formation of a resonance-stabilized oxocarbenium ion.

-

Intramolecular Ring Closure: The second hydroxyl group of the diol chain then acts as an intramolecular nucleophile, attacking the electrophilic carbon of the oxocarbenium ion. This step forms the seven-membered ring.

-

Deprotonation: The final step involves the removal of a proton from the oxonium ion by a base (such as the conjugate base of the acid catalyst or another alcohol molecule), yielding the neutral cyclic acetal product and regenerating the acid catalyst.[5][6]

Caption: Acid-catalyzed mechanism for cyclic acetal formation.

Experimental Protocol

This protocol outlines a general procedure for the synthesis. Optimization of reaction time and temperature may be necessary depending on the scale and specific laboratory conditions.

Materials and Reagents

| Reagent/Material | CAS Number | Molecular Formula | M.W. ( g/mol ) | Recommended Purity |

| cis-2-Butene-1,4-diol | 6117-80-2 | C₄H₈O₂ | 88.11 | >95% |

| Butyraldehyde | 123-72-8 | C₄H₈O | 72.11 | >99% |

| p-Toluenesulfonic acid | 6192-52-5 | C₇H₈O₃S·H₂O | 190.22 | >98.5% |

| Toluene | 108-88-3 | C₇H₈ | 92.14 | Anhydrous |

| Saturated NaHCO₃ | - | NaHCO₃ | 84.01 | Aqueous Solution |

| Anhydrous MgSO₄ | 7487-88-9 | MgSO₄ | 120.37 | Reagent Grade |

Equipment

-

Round-bottom flask (250 mL)

-

Dean-Stark apparatus

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle with temperature controller

-

Separatory funnel (250 mL)

-

Rotary evaporator

-

Standard laboratory glassware (beakers, graduated cylinders, Erlenmeyer flasks)

-

Thin-Layer Chromatography (TLC) equipment

Safety Precautions

This procedure must be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.

-

cis-2-Butene-1,4-diol: Harmful if swallowed. Causes skin and serious eye irritation.[7][8] Avoid contact with skin, eyes, and clothing.[7]

-

Butyraldehyde: Highly flammable liquid and vapor. Harmful if swallowed. Causes skin and serious eye irritation.

-

Toluene: Highly flammable liquid and vapor. May be fatal if swallowed and enters airways. Causes skin irritation. Suspected of damaging fertility or the unborn child.

-

p-Toluenesulfonic acid: Corrosive. Causes severe skin burns and eye damage.

Consult the Safety Data Sheet (SDS) for each chemical before starting the experiment.[7][8][9]

Step-by-Step Synthesis Procedure